molecular formula C8H10N2O4 B12943823 (S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid

(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid

Katalognummer: B12943823
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: IGGAMQPILUQBSM-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid is a chiral amino acid derivative with a pyrrole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis from L-threonine. This method utilizes specific catalysts and reaction conditions to ensure the desired stereochemistry is obtained .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as kinetic resolution of racemic mixtures or asymmetric synthesis using advanced catalytic systems .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .

Wirkmechanismus

The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-4-(2-Amino-2-carboxyethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific pyrrole ring structure and chiral nature, which confer distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H10N2O4

Molekulargewicht

198.18 g/mol

IUPAC-Name

4-[(2S)-2-amino-2-carboxyethyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c9-5(7(11)12)1-4-2-6(8(13)14)10-3-4/h2-3,5,10H,1,9H2,(H,11,12)(H,13,14)/t5-/m0/s1

InChI-Schlüssel

IGGAMQPILUQBSM-YFKPBYRVSA-N

Isomerische SMILES

C1=C(NC=C1C[C@@H](C(=O)O)N)C(=O)O

Kanonische SMILES

C1=C(NC=C1CC(C(=O)O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.